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Compound of Interest

3-(2-Methoxyphenoxy)propan-1-
Compound Name:
amine hydrochloride

Cat. No.: B111737

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-
Methoxyphenoxy)propan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-
(2-Methoxyphenoxy)propan-1-amine hydrochloride (CAS No: 1366407-75-1). Intended for
researchers, chemists, and drug development professionals, this document delves into the
compound's structural characteristics, thermal properties, solubility, and spectroscopic profile.
By synthesizing available data with established analytical principles, this guide explains the
causality behind experimental choices and provides detailed, field-proven protocols for
characterization. The structural similarity of the core scaffold to known norepinephrine
transporter (NET) inhibitors highlights its significance as a valuable building block in medicinal
chemistry and neuroscience research.[1][2] Every protocol is designed as a self-validating
system to ensure scientific integrity and reproducibility.

Introduction & Molecular Overview

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a primary amine salt that has
garnered interest within the scientific community, primarily as a synthetic intermediate for
creating more complex organic molecules.[1] Its structural framework, containing a
methoxyphenoxy group linked to a propanamine chain, is a key feature in various biologically
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active compounds.[1] Understanding its fundamental physicochemical properties is paramount
for its effective use in synthesis, formulation, and biological screening.

Significance in Research and Development

The core structure of this compound is analogous to potent and selective inhibitors of the
norepinephrine transporter (NET), such as Nisoxetine.[1][2] The specific arrangement of the
aromatic ring, the ether linkage, and the terminal amine aligns with the pharmacophore
requirements for binding to monoamine transporters.[1] This makes the molecule a valuable
starting point for structure-activity relationship (SAR) studies aimed at developing novel
therapeutic agents, with potential applications in treating conditions like depression or ADHD.
[1] Its hydrochloride form enhances both stability and agueous solubility, facilitating its use in
biological assays.[1]

Chemical Identity and Nomenclature

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
The key identifiers are summarized below.
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Property Value Source

3-(2-Methoxyphenoxy)propan-
Compound Name ( ] P ] y)prop [1][3]
1-amine hydrochloride

CAS Number 1366407-75-1 [1]13]
Molecular Formula C10H16CINO2 [1]
Molecular Weight 217.69 g/mol [1]

3-(2-methoxyphenoxy)propan-
IUPAC Name ( . yP _ y)prop [1]
1-amine;hydrochloride

SMILES COC1=CC=CC=C10CCCN.ClI [1]

JMXMLVINABFTOE-
INChl Key [1]
UHFFFAOYSA-N

3245-88-3 (3-(2-

Free Base CAS Methoxyphenoxy)propan-1- [4][5]
amine)
Free Base MW 181.23 g/mol [41[5]

Structural Elucidation

The molecular structure forms the basis for all its chemical and physical properties.

Caption: Chemical structure of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride.

Core Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various environments, from
storage to in-vivo applications.

Summary of Properties

The following table summarizes key physicochemical data, primarily for the free base form, as
data for the hydrochloride salt is less prevalent in public literature.
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Value (Free Base Rationale and
Property . Source L
unless specified) Implications

The salt form

promotes crystallinity,
Expected to be a o
) ) ) which improves
Physical Form crystalline solid [1] _ o
) handling, stability, and
(Hydrochloride salt) _
purity compared to the

often-oily free base.

High boiling point

indicates low volatility.
Boiling Point 284 °C [4105] The hydrochloride salt

will likely decompose

prior to boiling.

Standard density for a
Density 1.040 g/cm3 [41[5] molecule of its size

and composition.

This value refers to
the conjugate acid
(the ammonium ion). It
indicates that at
physiological pH
) (~7.4), the compound

pKa (Predicted) 9.60+£0.10 [41[5] ) )
will be predominantly
in its protonated,
charged form, which is
critical for receptor
interaction and

solubility.
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The melting pointis a

) key indicator of purity.
Data not available for )
) The lack of available
] ] the 2-methoxy isomer. ]
Melting Point ) [6] data necessitates
The 3-methoxy isomer

experimental
melts at 108-110 °C.

determination via DSC

(see Protocol 4.1).

Solubility Profile

Expertise & Experience: The conversion of the parent amine to its hydrochloride salt is a
deliberate and common strategy in pharmaceutical chemistry.[1] The primary amine of the free
base is relatively nonpolar and may exhibit limited aqueous solubility. By forming the salt with
hydrochloric acid, the amine becomes a charged ammonium cation, which can readily form ion-
dipole interactions with water molecules. This dramatically increases agueous solubility, a
critical requirement for preparing stock solutions for in-vitro assays and for potential parenteral
formulations.

While quantitative data is not publicly available, the compound is expected to be soluble in
water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic
solvents like hexanes or diethyl ether.

Spectroscopic and Chromatographic
Characterization

Trustworthiness: A multi-faceted analytical approach is essential for unequivocally confirming
the identity, structure, and purity of the compound. Each technique provides a unique piece of
the structural puzzle, and together they form a self-validating system.

» NMR Spectroscopy confirms the carbon-hydrogen framework and the connectivity of atoms.
* IR Spectroscopy identifies the functional groups present in the molecule.

o Mass Spectrometry determines the molecular weight and can reveal structural information
through fragmentation patterns.
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e HPLC serves as the gold standard for assessing the purity of the compound.

Expected Spectroscopic Signhatures

e 1H NMR: The spectrum should show distinct signals for the aromatic protons (around 6.8-7.2
ppm), the methoxy group singlet (~3.8 ppm), two methylene groups adjacent to oxygen and

nitrogen (O-CHz and N-CHz), and a central methylene group (C-CHz-C). The protons on the
nitrogen-adjacent carbon will be deshielded.

13C NMR: The spectrum will display 10 distinct carbon signals, including four aromatic CH
signals, two aromatic quaternary carbons (one attached to the ether oxygen and one to the
methoxy group), the methoxy carbon (~55 ppm), and three aliphatic carbons of the propyl
chain.

IR Spectroscopy: Key vibrational bands are expected for N-H stretching of the ammonium
salt (broad band ~2400-3000 cm~1), C-H stretching (aromatic and aliphatic, ~2850-3100
cm~1), C=C aromatic stretching (~1500-1600 cm~1), and prominent C-O ether stretching
(~1250 cm™1).

Mass Spectrometry (ESI+): The primary ion observed would be the molecular ion of the free
base [M+H]* at m/z 182.2. Key fragmentation would likely involve the loss of the
methoxyphenoxy group or cleavage along the propyl chain.

Experimental Protocols

The following protocols are presented as robust starting points for the characterization of 3-(2-
Methoxyphenoxy)propan-1-amine hydrochloride.

Protocol for Determination of Melting Point by DSC

Causality: Differential Scanning Calorimetry (DSC) is chosen over traditional melting point
apparatus as it provides a more accurate and complete thermal profile, including the onset of
melting, the peak melting temperature, and the enthalpy of fusion. This data is a sensitive
indicator of purity.

o Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum
DSC pan.
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e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen
atmosphere (flow rate 50 mL/min).

o Data Analysis: The melting point is determined as the peak temperature of the endothermic
event corresponding to melting. The sharpness of the peak is indicative of the sample's

purity.

Protocol for Purity Assessment by HPLC

Causality: A reverse-phase HPLC method is the industry standard for determining the purity of
polar organic compounds like amine salts. A C18 column provides excellent retention and
separation based on hydrophobicity. The use of a buffer (e.g., TFA or ammonium formate) in
the mobile phase is critical to ensure consistent protonation of the amine and sharp,

symmetrical peak shapes.

Sample Preparation HPLC Analysis Data Analysis

1. Prepare 1 mg/mL Stock 2. Create 0.1 mg/mL 3. Filter through 4. Inject 10 pL onto 5. Run Gradient n
‘i Diluent > “Working Soluton | > e e —> 6. Detect at 275 nm —* 7. Integrate Chromatogram —»-

Ru ent Elutio 8. Calculate Purity
0.45 um Syringe Filter (Water/ACN + 0.1% TFA) (% Area)

Click to download full resolution via product page
Caption: Standard workflow for HPLC purity analysis.
e Mobile Phase Preparation:
o Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

o Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
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e Sample Preparation:
o Prepare a diluent of 50:50 Water:Acetonitrile.

o Accurately weigh and dissolve the compound in the diluent to a final concentration of
approximately 1.0 mg/mL.

o Chromatographic Conditions:

[¢]

Column: C18, 4.6 x 150 mm, 5 um particle size.
o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.

o Detection Wavelength: 275 nm (based on the absorbance of the methoxyphenoxy
chromophore).

o Injection Volume: 10 pL.

o Gradient Program:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-18.1 min: 95% to 5% B

18.1-22 min: 5% B (re-equilibration)

o Data Analysis: Purity is calculated based on the relative area of the main peak as a
percentage of the total area of all peaks in the chromatogram.

Synthesis and Chemical Stability
Overview of a Typical Synthetic Route
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The synthesis of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is typically achieved
via a multi-step process that is logical and employs common organic transformations.[1]

3-Halopropan-1-amine
[Z-MethoxyphenoD Qor protected equivalentD [ Base (e.g., K2CO3) ] [Solvent (e.0., DMF)]

> Ether Formation (SN2) <

:

3-(2-Methoxyphenoxy)propan-1-amine . ,
[ (Free Base) Hydrochloric Acid (HCI)

Click to download full resolution via product page
Caption: Generalized synthetic pathway for the target compound.

o Ether Formation: The synthesis begins with a Williamson ether synthesis. 2-methoxyphenol
is deprotonated by a base (like potassium carbonate) to form the phenoxide, which then acts
as a nucleophile, attacking an electrophilic 3-carbon synthon (e.g., 3-bromopropan-1-amine
or a protected version thereof) to form the ether linkage.[1]

+ Amine Deprotection (if necessary): If a protecting group (like Boc) was used on the amine, it
is removed in this step.

o Salt Formation: The resulting free base is dissolved in a suitable solvent (like diethyl ether or
isopropanol) and treated with a solution of hydrochloric acid to precipitate the final
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hydrochloride salt, which can then be isolated by filtration.[1]

Chemical Stability and Storage

The hydrochloride salt is expected to be a stable, crystalline solid. For long-term storage, it is
recommended to keep the compound in a tightly sealed container, protected from light and
moisture, at room temperature or refrigerated (2-8°C).[4][5] The primary amine can be
susceptible to oxidation over time, and the solid can be hygroscopic.

Conclusion

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a compound of significant interest
due to its structural relevance in medicinal chemistry. This guide has detailed its core
physicochemical properties, providing both a theoretical framework and practical, robust
protocols for its analysis. The predicted pKa of 9.60, its enhanced solubility as a hydrochloride
salt, and its characteristic spectroscopic signatures are key parameters for any researcher
utilizing this molecule. The provided methodologies for DSC, HPLC, and spectroscopic analysis
establish a foundation for ensuring the quality, identity, and purity of this important synthetic
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride | 1366407-75-1 [smolecule.com]

2. 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7 | Benchchem [benchchem.com]

3. 3-(2-Methoxyphenoxy)propan-1-aMine hydrochloride | 1366407-75-1
[m.chemicalbook.com]

4. 3-(2-methoxyphenoxy)propan-1-amine CAS#: 3245-88-3 [amp.chemicalbook.com]

5. 3-(2-methoxyphenoxy)propan-1-amine | 3245-88-3 [chemicalbook.com]

6. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.smolecule.com/products/s698444
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81701425_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://www.benchchem.com/product/b111737?utm_src=pdf-body
https://www.benchchem.com/product/b111737?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s698444
https://www.benchchem.com/product/b022716
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92631568.htm
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92631568.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81701425_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://www.sigmaaldrich.com/JP/ja/product/enamine/ena333557970?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [physicochemical properties of 3-(2-
Methoxyphenoxy)propan-1-amine hydrochloride]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b111737#physicochemical-properties-of-
3-2-methoxyphenoxy-propan-1-amine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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